1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID
Overview
Description
1-Cyclopropylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H15NO2. It is a derivative of piperidine, featuring a cyclopropyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position of the piperidine ring. This compound is of interest in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpiperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of 1-cyclopropylpiperidine-4-carboxamide under acidic conditions. Another approach is the reduction of this compound ester using lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Cyclopropylpiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as this compound amide.
Reduction: The compound can be reduced to form this compound ester.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) for chlorination.
Major Products Formed:
Oxidation: this compound amide.
Reduction: this compound ester.
Substitution: Various halogenated derivatives.
Scientific Research Applications
1-Cyclopropylpiperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-cyclopropylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
1-Cyclopropylpiperidine-4-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives. Similar compounds include:
Piperidine-4-carboxylic acid
Cyclopropylpiperidine
Piperidine-4-carboxamide
These compounds share structural similarities but differ in their functional groups and resulting properties.
Properties
IUPAC Name |
1-cyclopropylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDKBTHOMQPYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585603 | |
Record name | 1-Cyclopropylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345629-25-6 | |
Record name | 1-Cyclopropylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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